molecular formula C21H22N4O3 B2669020 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one CAS No. 862486-67-7

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Cat. No.: B2669020
CAS No.: 862486-67-7
M. Wt: 378.432
InChI Key: JHZGTNPXCPXYOZ-UHFFFAOYSA-N
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Description

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Alkylation: Addition of the ethyl group to the nitrogen atom.

    Piperazine Substitution: Attachment of the phenylpiperazine moiety to the quinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products

    Reduction: Formation of 1-ethyl-3-amino-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one.

    Oxidation: Formation of 1-carboxy-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The nitro group may play a role in redox reactions, while the piperazine moiety can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline-like structure.

Uniqueness

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is unique due to the presence of the nitro group, ethyl group, and phenylpiperazine moiety, which may confer distinct biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-24-18-11-7-6-10-17(18)19(20(21(24)26)25(27)28)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGTNPXCPXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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